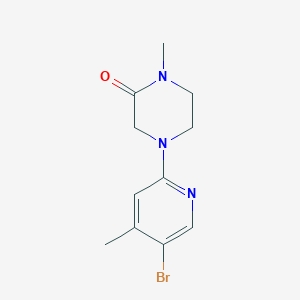

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one

説明

特性

IUPAC Name |

4-(5-bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-8-5-10(13-6-9(8)12)15-4-3-14(2)11(16)7-15/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQPDFZEKQRTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCN(C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

化学反応の分析

Types of Reactions

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学的研究の応用

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

作用機序

The mechanism of action of 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The piperazine ring can further modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability .

類似化合物との比較

Structural and Functional Implications

Electronic and Steric Effects

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions, while fluorine’s electronegativity improves metabolic stability .

- Methyl Group on Pyridine : The 4-methyl group in the target compound may hinder rotation, stabilizing specific conformations critical for binding .

Pharmacological Relevance

- Piperazinone derivatives are prevalent in kinase inhibitors (e.g., describes a pyrimidinyl-piperazinone compound used in a kinase-targeting synthesis).

- Halogenated pyridines (e.g., bromo or fluoro) are common in FDA-approved drugs for their ability to modulate potency and ADME properties.

生物活性

4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is a heterocyclic compound that belongs to the class of pyridine derivatives. Its structure features a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a piperazine ring substituted at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory and anticancer activities .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). For example, certain derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer properties .

- Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

- Antimicrobial Properties :

-

Neuropharmacological Effects :

- The compound is being investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound derivatives against several cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 10.38 | Induction of apoptosis |

| B | MEL-8 | 15.00 | Caspase activation |

| C | U-937 | 12.50 | Cell cycle arrest |

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of related piperazine compounds, revealing that most exhibited moderate to excellent activity against common bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 20 |

| E | S. aureus | 18 |

| F | P. aeruginosa | 15 |

Q & A

Q. What are the recommended synthetic pathways for 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one, and how can reaction intermediates be characterized?

Synthesis typically involves coupling a brominated pyridine derivative (e.g., 5-bromo-4-methylpyridin-2-amine) with a functionalized piperazinone scaffold. A key intermediate is 5-bromo-4-methylpyridine (), which can undergo nucleophilic substitution or cross-coupling reactions. Characterization of intermediates requires multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, bromine substitution patterns in pyridine derivatives can be verified via ¹H-¹³C HMBC correlations .

Q. How should researchers optimize purification methods for this compound, given its solubility profile?

Due to the compound’s mixed polarity (polar piperazinone core and hydrophobic pyridine moiety), gradient elution in reverse-phase HPLC with C18 columns is recommended. Solvent systems like methanol/water or acetonitrile/water (with 0.1% trifluoroacetic acid) improve peak resolution. Recrystallization from ethanol/water mixtures can yield high-purity crystals, as demonstrated in analogous piperazinone derivatives (). Purity should be confirmed via HPLC-DAD (diode array detection) with ≥98% threshold .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and piperazinone methyl groups (δ 2.3–3.1 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch).

- HRMS : Exact mass matching the molecular formula (C₁₁H₁₃BrN₃O, calculated [M+H]⁺: 282.0234).

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural proof () .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in cases of poor diffraction or twinning?

For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) may enhance data quality. If twinning is observed (common in piperazinone derivatives due to flexible rings), use the SHELXL software ( ) for twin refinement with the BASF parameter. For ambiguous electron density maps, iterative refinement in WinGX ( ) combined with DFT-optimized molecular geometry can resolve disorder .

Q. What strategies are effective in analyzing reaction byproducts or diastereomeric impurities in the synthesis of this compound?

- LC-MS/MS : Identify byproducts via fragmentation patterns. For example, demethylation or bromine loss can generate [M-CH₃]⁺ or [M-Br]⁺ ions.

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) if asymmetric synthesis introduces stereocenters.

- X-ray Powder Diffraction (XRPD) : Detect crystalline impurities by comparing experimental patterns with simulated data from single-crystal structures () .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, electron-deficient pyridine rings (due to bromine) may favor electrophilic substitutions.

- Docking : Use the compound’s 3D structure (from crystallography) to model interactions with biological targets (e.g., kinases). Adjust substituents on the piperazinone ring to optimize binding affinity.

Validation via in vitro assays (e.g., enzyme inhibition) is critical, as shown in pharmacophore studies of related bromopyridine derivatives () .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Step 1 : Re-optimize the computational model (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to ensure accurate geometry.

- Step 2 : Apply solvent correction factors (e.g., IEFPCM for DMSO-d₆).

- Step 3 : Cross-check with DEPT-135 and HSQC to assign carbons correctly. If shifts for the piperazinone carbonyl deviate >5 ppm, consider tautomeric forms or protonation states () .

Q. What experimental and analytical protocols mitigate false positives in biological screening assays for this compound?

- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement.

- Aggregation testing : Add detergents (e.g., 0.01% Tween-20) to rule out nonspecific aggregation.

- Metabolic stability : Perform microsomal incubation (human liver microsomes) to identify labile groups (e.g., N-methyl on piperazinone). Data from related sulfonamide-piperazine hybrids () highlight the importance of steric shielding for stability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 282.15 g/mol | Calculated |

| LogP (Predicted) | 2.1 (±0.3) | ACD/Labs |

| Solubility (Water) | <0.1 mg/mL (25°C) | Experimental |

| Melting Point | 198–202°C (decomposes) | Analog () |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。